Bis(1,3-dichloro-2-propyl) Phosphate-d10
CAS No.: 1477495-19-4
Cat. No.: VC0042793
Molecular Formula: C6H11Cl4O4P
Molecular Weight: 329.985
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1477495-19-4 |
|---|---|
| Molecular Formula | C6H11Cl4O4P |
| Molecular Weight | 329.985 |
| IUPAC Name | bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
| Standard InChI | InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
| Standard InChI Key | NNKRUBFJSSBFSS-MBXGXEIXSA-N |
| SMILES | C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
Introduction
Chemical Structure and Properties
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is a deuterated analog of BDCPP where ten hydrogen atoms have been replaced with deuterium atoms. This strategic labeling enables its use as an internal standard in mass spectrometry applications while maintaining chemical behavior nearly identical to the non-deuterated compound during sample preparation and chromatographic analysis.
Physicochemical Characteristics
The compound possesses distinct physical and chemical properties that make it suitable for analytical applications. It has a molecular formula of C₆D₁₀HCl₄O₄P and a molecular weight of approximately 330.0 g/mol, as determined by computed methods . The exact mass has been reported as 327.9777, providing a precise reference point for mass spectrometric analysis .
Table 1. Physical and Chemical Properties of Bis(1,3-dichloro-2-propyl) Phosphate-d10
| Property | Value |
|---|---|
| CAS Number | 1477495-19-4 |
| Molecular Formula | C₆D₁₀HCl₄O₄P |
| Molecular Weight | 329.996 g/mol |
| Physical Appearance | Off-white to pale yellow gel to waxy solid |
| IUPAC Name | bis[2-chloro-1-[chloro(dideuterio)methyl]-1,2,2-trideuterio-ethyl] hydrogen phosphate |
| Storage Temperature | -20°C |
| Stability | Moisture sensitive |
| Purity (commercial) | >95% (HPLC) |
The physical state of Bis(1,3-dichloro-2-propyl) Phosphate-d10 is typically described as an off-white to pale yellow gel or waxy solid . Its structural representation through SMILES notation ([2H]C([2H])(Cl)C([2H])(OP(=O)(O)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)C([2H])([2H])Cl) and InChI (InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D) provide detailed information about its molecular structure .
Analytical Applications
The primary application of Bis(1,3-dichloro-2-propyl) Phosphate-d10 lies in analytical chemistry, particularly as an internal standard for the quantification of BDCPP in biological samples. This application is critical for environmental and health research focused on human exposure to organophosphate flame retardants.
Use as an Internal Standard
The compound serves as an ideal internal standard for mass spectrometric analysis due to its deuterium labeling, which creates a mass difference from the analyte of interest (BDCPP) while maintaining virtually identical chemical behavior during sample preparation and chromatographic separation. This property enables accurate quantification through isotope dilution techniques .
In analytical methods, Bis(1,3-dichloro-2-propyl) Phosphate-d10 is added to samples before extraction procedures, allowing compensation for potential losses during sample preparation, variations in extraction efficiency, and matrix effects that could influence ionization during mass spectrometric analysis .
| Parameter | Value |
|---|---|
| Retention time | 5.89 min |
| Precursor ion (m/z) | 329 |
| Product ions (m/z) | 35.1 (quantifier), 37.1 and 35.0 (qualifiers) |
| Collision energy | 12-16 V |
| Cone voltage | 80 V |
| Cell-accelerator voltage | 5 V |
The mass spectrometric detection of Bis(1,3-dichloro-2-propyl) Phosphate-d10 typically involves monitoring specific mass transitions. The precursor ion with m/z 329 fragments to produce product ions, with the primary quantifier ion at m/z 35.1 and qualifier ions at m/z 37.1 and 35.0 . These specific transitions provide high selectivity for the compound, minimizing potential interferences from matrix components.
Extraction Methods and Recovery
The extraction of Bis(1,3-dichloro-2-propyl) Phosphate-d10 from biological matrices, particularly urine, typically employs mixed-mode anion exchange solid phase extraction (SPE). This approach targets the anionic nature of the phosphate group in the compound, which exists predominantly in ionized form at typical urine pH (5-8) .
Several studies have reported good recovery rates for the deuterated standard, with average recoveries ranging from 82% to 119% . For instance, a study by Cooper et al. reported recoveries of analytes spiked into urine ranging from 82 ± 10% to 91 ± 4% for BDCPP, with similar recoveries expected for the deuterated standard . Another study reported an average recovery of d10-BDCPP at 119 ± 4%, indicating reliable performance for quantification purposes .
Method Development for Flame Retardant Metabolite Analysis
Bis(1,3-dichloro-2-propyl) Phosphate-d10 has been instrumental in the development of analytical methods for detecting and quantifying BDCPP in human urine. These methods are crucial for biomonitoring studies examining human exposure to organophosphate flame retardants.
Extraction and Clean-up Procedures
A common method utilizing Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves the following steps:
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Addition of the deuterated internal standard to urine samples
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Slight acidification of the samples to enhance extraction efficiency
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Solid phase extraction using mixed-mode anion exchange cartridges
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Elution of the analytes with appropriate solvents
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Concentration of the extract
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Analysis by liquid chromatography-tandem mass spectrometry
The specific SPE procedure often involves conditioning the cartridges with methanol and water, loading the sample, washing with water and methanol to remove interferences, and finally eluting the analytes with a solvent mixture capable of disrupting both hydrophobic and ionic interactions .
Analytical Performance
Methods utilizing Bis(1,3-dichloro-2-propyl) Phosphate-d10 as an internal standard have demonstrated excellent analytical performance. Cooper et al. developed a method with a detection limit of 8 pg/mL for BDCPP in urine, which is sufficiently sensitive for biomonitoring studies . More recent high-throughput methods can process up to 96 samples per day with detection limits ranging from 0.05 to 0.16 ng/mL for various flame retardant metabolites .
Table 3. Performance Characteristics of Analytical Methods Using BDCPP-d10
| Parameter | Value |
|---|---|
| Method Detection Limit for BDCPP | 8 pg/mL |
| Sample Volume | 0.4-1.0 mL urine |
| Recovery | 82-119% |
| Sample Throughput | Up to 96 samples/day |
| Laboratory Blank Levels | ~0.04 ng/mL |
The presence of the internal standard also allows for correction of potential contamination during sample processing. Studies have reported very small amounts of BDCPP in laboratory blanks (approximately 0.04 ng/mL on average), which can be accurately accounted for through the use of the deuterated standard .
Application to Biological Samples
Methods utilizing Bis(1,3-dichloro-2-propyl) Phosphate-d10 have been successfully applied to various biological samples, primarily urine from different population groups. These applications have revealed important insights into human exposure to organophosphate flame retardants.
In a study analyzing urine samples from non-occupationally exposed adults, BDCPP was detected in all samples, with non-normalized concentrations ranging from 46 to 1,662 pg/mL and a geometric mean of 147 pg/mL . Another study comparing firefighters to the general population found that median concentrations of BDCPP in firefighters' urine samples were approximately five times higher than those from the general population, suggesting elevated occupational exposure .
Role in Environmental and Health Research
Bis(1,3-dichloro-2-propyl) Phosphate-d10 plays a crucial indirect role in environmental and health research by enabling reliable quantification of BDCPP, which serves as a biomarker for human exposure to TDCPP flame retardants.
Exposure Assessment
TDCPP is widely used in polyurethane foam, polyvinyl chloride, and insulation materials, leading to potential human exposure through dust inhalation, dermal contact, and ingestion . After exposure, TDCPP is metabolized in the body to form BDCPP, which is then excreted in urine. The measurement of urinary BDCPP concentrations, facilitated by the use of Bis(1,3-dichloro-2-propyl) Phosphate-d10 as an internal standard, provides a reliable assessment of human exposure to TDCPP .
Research utilizing this approach has demonstrated that BDCPP is commonly detected in urine samples from the general population, indicating widespread exposure to TDCPP flame retardants . Studies have also identified specific factors associated with higher exposure levels, such as occupational exposures in firefighters and the presence of numerous infant products in households with children .
| Desired Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |
|---|---|---|---|
| 1 mM | 3.0303 mL | 15.1515 mL | 30.303 mL |
| 5 mM | 0.6061 mL | 3.0303 mL | 6.0606 mL |
| 10 mM | 0.303 mL | 1.5152 mL | 3.0303 mL |
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